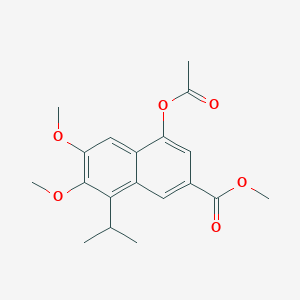

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Descripción

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a polyfunctionalized naphthoate ester characterized by a naphthalene backbone substituted with acetyloxy (acetoxy), isopropyl, methoxy, and methyl ester groups. This compound is structurally complex, with the acetoxy group at position 4, isopropyl at position 8, and methoxy groups at positions 6 and 5.

Propiedades

Fórmula molecular |

C19H22O6 |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

methyl 4-acetyloxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H22O6/c1-10(2)17-14-7-12(19(21)24-6)8-15(25-11(3)20)13(14)9-16(22-4)18(17)23-5/h7-10H,1-6H3 |

Clave InChI |

VZIKCNTXYZZZND-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation reactions.

Introduction of functional groups: The acetoxy, isopropyl, and methoxy groups are introduced through various substitution reactions.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate may involve:

Bulk synthesis: Utilizing large-scale reactors to carry out the multi-step synthesis.

Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism by which Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects involves:

Molecular targets: Interacts with specific enzymes and receptors in biological systems.

Pathways: Modulates various biochemical pathways, including oxidative stress and signal transduction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate can be analyzed based on substituent variations, physicochemical properties, and commercial availability. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Methyl 4-Hydroxy-8-Isopropyl-6,7-Dimethoxy-2-Naphthoate

- Key Difference : The hydroxyl group (-OH) at position 4 replaces the acetoxy (-OAc) group in the target compound.

- Impact :

- Solubility : The hydroxyl group increases polarity compared to the acetoxy group, enhancing water solubility but reducing lipid permeability.

- Stability : The hydroxyl group is more prone to oxidation and hydrogen bonding, whereas the acetoxy group offers steric protection and improved stability under acidic/basic conditions .

Ethyl 6-(4-Benzylpiperazin-1-yl)Picolinate

- Key Difference : A pyridine-based ester with a benzylpiperazine substituent, structurally distinct from the naphthalene backbone of the target compound.

- Impact :

- Reactivity : The picolinate ester and benzylpiperazine group may confer different biological activity (e.g., receptor binding) compared to the naphthoate scaffold.

Physicochemical and Commercial Comparison

Key Findings and Limitations

- Substituent-Driven Properties : The acetoxy group enhances stability and lipophilicity but reduces commercial viability compared to the hydroxyl analog.

- Data Gaps: Limited peer-reviewed studies on the biological or synthetic applications of methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate were identified in the provided evidence. Further experimental data on its reactivity, toxicity, and pharmacokinetics are needed.

Actividad Biológica

Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antitumor, antimicrobial, and antioxidative properties, supported by relevant research findings and case studies.

- Molecular Formula : C17H20O5

- Molecular Weight : 304.34 g/mol

- IUPAC Name : Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Antitumor Activity

Research has demonstrated that Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exhibits significant growth inhibitory effects against various tumor cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 20 |

The results indicate that this compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its antitumor properties, Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has shown notable antimicrobial activity. It was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1000 | Bactericidal |

| Escherichia coli | 500 | Bacteriostatic |

| Candida albicans | 800 | Fungicidal |

These findings suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Antioxidative Properties

The antioxidative capacity of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate was assessed through various assays measuring radical scavenging activity. The compound demonstrated significant free radical scavenging activity comparable to standard antioxidants.

| Assay Method | IC50 (µg/mL) | Standard Used |

|---|---|---|

| DPPH Radical Scavenging | 45 | Ascorbic Acid |

| ABTS Radical Scavenging | 50 | Trolox |

This antioxidative activity indicates potential health benefits in preventing oxidative stress-related diseases.

Case Studies

- Antitumor Efficacy in Animal Models : A study investigated the effects of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate on tumor growth in mice. Results showed a significant reduction in tumor size after treatment compared to control groups, indicating its potential as an antitumor agent.

- Synergistic Effects with Other Compounds : Research explored the synergistic effects of this compound with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in lower MIC values than those observed with individual treatments, suggesting enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.